molecular formula C18H21N5O B2768916 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile CAS No. 2309710-08-3

6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Cat. No.: B2768916
CAS No.: 2309710-08-3
M. Wt: 323.4
InChI Key: HHNHDWXRNZCOAV-UHFFFAOYSA-N
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Description

6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a nicotinonitrile core linked to a piperidine ring and a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a halogenated compound under basic conditions.

    Attachment of the Dimethylpyrimidine Group: The dimethylpyrimidine moiety is introduced via an etherification reaction. This involves the reaction of 5,6-dimethylpyrimidine-4-ol with a chloromethylpiperidine intermediate in the presence of a base such as potassium carbonate.

    Formation of the Nicotinonitrile Core: The final step involves the coupling of the piperidine-dimethylpyrimidine intermediate with a nicotinonitrile derivative. This is typically achieved through a nucleophilic aromatic substitution reaction, facilitated by a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and nicotinonitrile moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile
  • 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzonitrile

Uniqueness

Compared to similar compounds, 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-13-14(2)21-12-22-18(13)24-11-15-5-7-23(8-6-15)17-4-3-16(9-19)10-20-17/h3-4,10,12,15H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNHDWXRNZCOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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